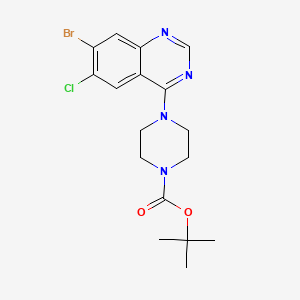![molecular formula C18H30N4O4S2 B2424891 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide CAS No. 1210357-76-8](/img/structure/B2424891.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide" is a complex molecule that plays significant roles in various fields due to its unique structural and chemical properties. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide" involves multiple steps:
Formation of the pyrimidine ring: : Starting with precursor chemicals such as acetamidine and acetylacetone under acidic conditions.
Methylation and Sulfurization: : Introduction of methyl and methylsulfanyl groups through specific methylation and sulfurization agents.
Formation of the morpholine ring: : Using ethylene oxide and sulfur-based reagents to form the 2,6-dimethylmorpholin-4-yl structure.
Final Coupling: : The final step involves coupling the pyrimidine and morpholine intermediates under specific conditions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, production may utilize:
Optimized Batch Processes: : Ensuring high yield and purity through controlled temperature and pH conditions.
Continuous Flow Chemistry: : Providing advantages of better control over reaction parameters and scalability.
Green Chemistry Approaches: : Reducing environmental impact through the use of eco-friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction can convert sulfoxides back to sulfides.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, mCPBA (meta-Chloroperoxybenzoic acid).
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents, amines for amino substitution.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Substituted Derivatives: : Depending on the substituent introduced during nucleophilic or electrophilic substitution.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in the synthesis of other complex molecules, particularly in heterocyclic chemistry.
Biology
It can be used as a probe in biological assays to study enzyme interactions and as a starting material for the synthesis of biologically active compounds.
Medicine
Industry
Applications in materials science for the creation of specialized polymers and as an additive in certain manufacturing processes due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through:
Binding to Active Sites: : It can act as an inhibitor or activator.
Modulation of Pathways: : Influences signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other substituted pyrimidines and morpholine derivatives. Unique features of "3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide" include its specific substitutions that confer unique reactivity and biological activity.
Similar Compounds
Substituted Pyrimidines: : Such as 2,4-dimethylpyrimidine.
Morpholine Derivatives: : Like 4-(2,6-dimethylmorpholin-4-yl)sulfonamide.
In essence, "this compound" is a compound with vast potential across multiple scientific and industrial fields due to its intricate structure and versatile reactivity.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylmorpholin-4-yl)sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S2/c1-12-10-22(11-13(2)26-12)28(24,25)9-8-19-17(23)7-6-16-14(3)20-18(27-5)21-15(16)4/h12-13H,6-11H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUWNHATSZVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)CCNC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

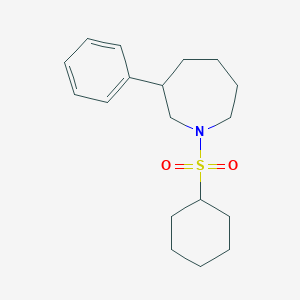
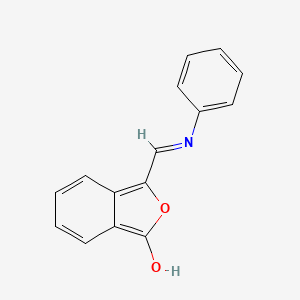
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2424817.png)
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)
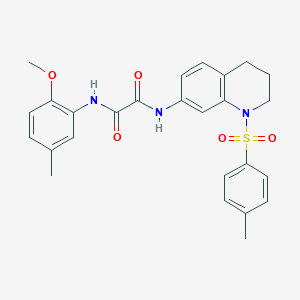
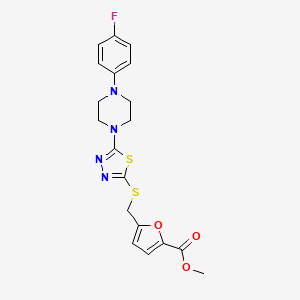
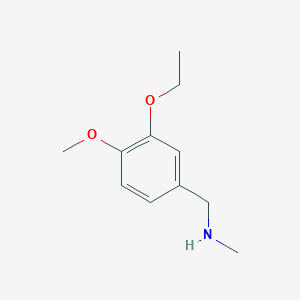
![1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2424823.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2424824.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2424825.png)
![1-Tert-butyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2424826.png)
![1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one](/img/structure/B2424830.png)
